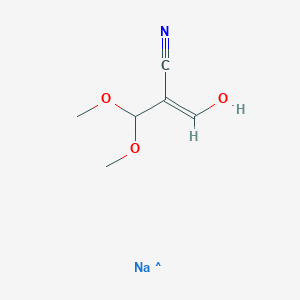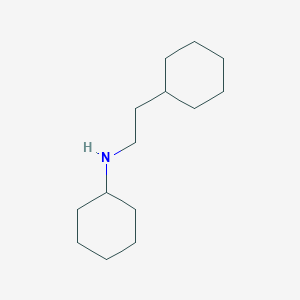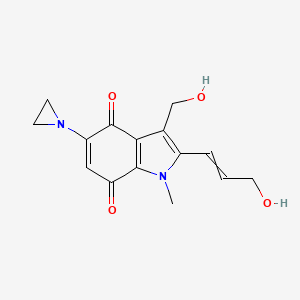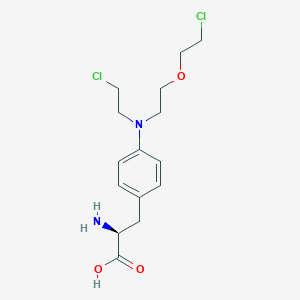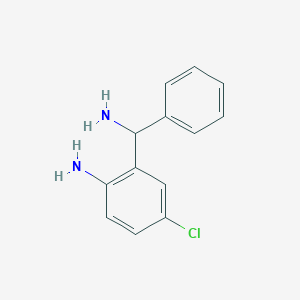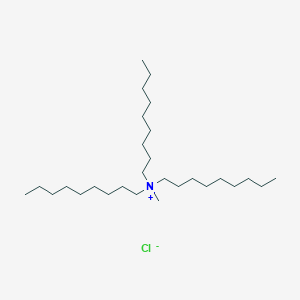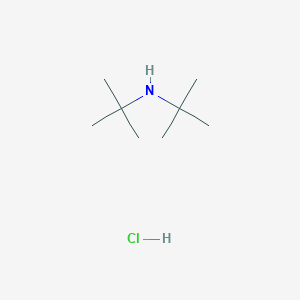
Di-tert-butylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butylamine Hydrochloride is an organic compound with the chemical formula (C₄H₁₂N)₂·HCl. It is a derivative of tert-butylamine, which is one of the four isomeric amines of butane. This compound is typically used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Di-tert-butylamine Hydrochloride can be synthesized through several methods. One common laboratory method involves the hydrogenolysis of 2,2-dimethylethylenimine. This process requires a hydrogenation bomb or bottle, purified dioxane, freshly distilled 2,2-dimethylethylenimine, and Raney nickel as a catalyst. The mixture is filled with hydrogen, warmed to 60°C, and shaken until hydrogenation is complete . Another method involves the reduction of di-tert-butyliminoxyl with phenylhydrazine .
Analyse Des Réactions Chimiques
Di-tert-butylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form di-tert-butyliminoxyl.
Reduction: Reduction of di-tert-butyliminoxyl with phenylhydrazine yields di-tert-butylamine.
Substitution: It can participate in substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen, Raney nickel, and phenylhydrazine. The major products formed from these reactions are di-tert-butyliminoxyl and di-tert-butylamine .
Applications De Recherche Scientifique
Di-tert-butylamine Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of amine-related biological processes.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of rubber accelerators and pesticides.
Mécanisme D'action
The mechanism of action of Di-tert-butylamine Hydrochloride involves its interaction with molecular targets and pathways. It acts as a base in various chemical reactions, facilitating the formation of desired products. The molecular targets include amine receptors and enzymes involved in amine metabolism .
Comparaison Avec Des Composés Similaires
Di-tert-butylamine Hydrochloride can be compared with other similar compounds such as:
- Ethylamine
- Propylamine
- Isopropylamine
- Isobutylamine
- n-Butylamine
- sec-Butylamine
These compounds share similar chemical structures but differ in their physical and chemical properties. This compound is unique due to its tert-butyl groups, which provide steric hindrance and influence its reactivity .
Propriétés
Formule moléculaire |
C8H20ClN |
|---|---|
Poids moléculaire |
165.70 g/mol |
Nom IUPAC |
N-tert-butyl-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-7(2,3)9-8(4,5)6;/h9H,1-6H3;1H |
Clé InChI |
MOLDZOIISGAJFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


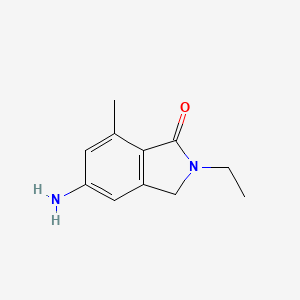

![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)
